4-Methyltestosterone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

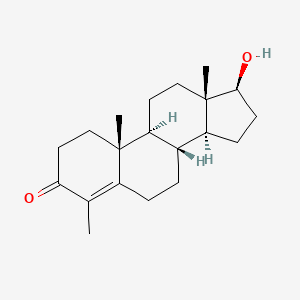

4-Methyltestosterone, also known as 17α-methyltestosterone or 17α-methylandrost-4-en-17β-ol-3-one, is a synthetic androgen and anabolic steroid. It was first synthesized in 1935 and introduced for medical use in 1936. This compound is primarily used in the treatment of low testosterone levels in men, delayed puberty in boys, and certain types of breast cancer in women .

准备方法

4-甲基睾酮通过一系列化学反应由雄烯二酮合成。该过程包括:

3-位酮保护反应: 雄烯二酮进行酮保护反应。

格氏试剂加成反应: 受保护的雄烯二酮进行格氏试剂加成反应。

3-位酮脱保护: 酮基被脱保护。

17-位水解反应: 最后,在17-位进行水解反应得到4-甲基睾酮.

化学反应分析

4-甲基睾酮会发生各种化学反应,包括:

氧化: 它可以被氧化形成1,2-或6,7-双键。

还原: 4,5-双键和3-酮基可以被还原。

取代: 羟基化可以在2、4、6、11或20位发生。

差向异构化: 这可以在17位发生。

重排: D环可以重排.

这些反应中常用的试剂包括氧化剂、还原剂和羟基化剂。 从这些反应中形成的主要产物包括各种羟基化和还原代谢产物 .

科学研究应用

Medical Applications

1. Hormone Replacement Therapy

4-Methyltestosterone is primarily used in hormone replacement therapy for men with testosterone deficiency, particularly in cases of hypogonadism. It helps restore testosterone levels to alleviate symptoms such as fatigue, reduced libido, and muscle weakness. Typical dosages range from 10 to 50 mg per day for men .

2. Treatment of Delayed Puberty

In adolescent males experiencing delayed puberty, this compound can stimulate the development of secondary sexual characteristics. The treatment duration and dosage are tailored based on individual assessments .

3. Management of Breast Cancer

In women, this compound has been employed in the treatment of advanced breast cancer, particularly in cases where other therapies have failed. Higher doses (50 to 200 mg per day) may be used, but they carry a risk of severe virilization effects .

4. Treatment of Impotence

Research has indicated that this compound may be effective in treating impotence associated with low testosterone levels. However, studies have shown mixed results regarding its efficacy, with only a small percentage of patients reporting significant improvement .

5. Hereditary Angioedema

A double-blind study demonstrated that this compound can significantly reduce the frequency of attacks in patients with hereditary angioedema. The mean serum C4 protein level increased during treatment, indicating a beneficial effect on the condition .

Non-Medical Applications

1. Performance Enhancement

While less common than other anabolic steroids, this compound is sometimes used by athletes and bodybuilders to enhance physical performance and muscle mass. However, its use is controversial due to potential health risks and legal implications in competitive sports .

Dosage Guidelines for Medical Uses

| Condition | Typical Dosage (mg/day) | Notes |

|---|---|---|

| Hypogonadism | 10 - 50 | Adjusted based on patient response |

| Delayed Puberty | Varies | Individualized treatment |

| Advanced Breast Cancer | 50 - 200 | Risk of virilization at higher doses |

| Impotence | Varies | Limited effectiveness reported |

| Hereditary Angioedema | 10 | Significant reduction in attack frequency |

Case Study Summary

- Hypogonadal Impotence Study : Out of 22 participants treated with oral this compound, only 9% reported complete recovery of sexual function after one month, indicating limited effectiveness overall .

- Hereditary Angioedema Study : In a cohort of four patients, the frequency of attacks decreased from 19 during placebo administration to four during treatment with this compound over several months (P < 0.001) .

作用机制

4-甲基睾酮通过与靶组织中的雄激素受体结合发挥作用。这种结合激活雄激素受体,然后雄激素受体转运到细胞核并与特定的DNA序列结合,导致雄激素反应基因的转录。 这些基因参与男性第二性征和其他生理过程的发育和维持 .

相似化合物的比较

4-甲基睾酮与其他合成代谢类固醇类似,如睾酮、甲基睾丸酮和奥沙龙。 它因在C17α位存在甲基而独一无二,这增强了其口服生物利用度和对肝脏代谢的抵抗力 . 这使得它与其他合成代谢类固醇相比,更适合口服给药。

类似的化合物包括:

- 睾酮

- 甲基睾丸酮

- 奥沙龙

- 甲基-1-睾酮

总之,4-甲基睾酮是一种用途广泛的化合物,在医学、研究和工业中有着重要的应用。其独特的化学结构和性质使其成为各种科学和临床环境中宝贵的工具。

常见问题

Q. Basic: What are the standard protocols for synthesizing 4-Methyltestosterone, and how can purity be validated?

Methodological Answer:

Synthesis typically involves catalytic hydrogenation of 4-methyl-Δ⁴-cholesten-3-one or enzymatic modification of testosterone precursors. Purity validation requires a combination of analytical techniques:

- Chromatography : HPLC or GC-MS for separation and quantification of isomers .

- Spectroscopy : NMR (¹H and ¹³C) to confirm structural integrity; IR spectroscopy for functional group verification .

- Elemental Analysis : To validate empirical formulas and detect impurities .

- Melting Point Determination : Consistency with literature values (e.g., NIST data ).

Reproducibility Tip : Document reagent sources, reaction conditions (temperature, solvent ratios), and purification steps in detail to enable replication .

Q. Advanced: How can contradictory pharmacokinetic data for this compound in preclinical studies be resolved?

Methodological Answer:

Contradictions often arise from variability in experimental models (e.g., species-specific metabolism) or assay sensitivity. To address this:

- Meta-Analysis : Systematically compare studies using PRISMA guidelines, focusing on methodological variables (dose, administration route, sample collection timing) .

- In Silico Modeling : Predict metabolic pathways using tools like ADMETlab to identify interspecies differences .

- Dose-Response Reassessment : Conduct controlled in vivo studies with standardized assays (e.g., LC-MS/MS for plasma concentration) and harmonized protocols .

Critical Consideration : Report negative results and quantify batch-to-batch variability in compound purity .

Q. Basic: What in vitro assays are recommended for preliminary evaluation of this compound’s androgenic activity?

Methodological Answer:

- Receptor Binding Assays : Use AR (androgen receptor) transfected cell lines (e.g., CHO-K1) with luciferase reporters to measure transcriptional activation .

- Cell Proliferation Assays : Employ androgen-sensitive cell lines (e.g., LNCaP) with controls for non-specific growth effects .

- Competitive ELISA : Quantify displacement of endogenous ligands (e.g., DHT) from recombinant AR .

Validation : Include reference standards (e.g., methyltrienolone) and validate assays with positive/negative controls .

Q. Advanced: How can researchers optimize experimental designs to mitigate off-target effects of this compound in endocrine studies?

Methodological Answer:

- Selective AR Modulators (SARMs) : Use SARMs as comparators to isolate AR-mediated effects .

- Tissue-Specific Profiling : Apply transcriptomics (RNA-seq) to identify non-target organ responses .

- CRISPR Knockout Models : Generate AR-negative cell lines to confirm on-target vs. off-target activity .

- Dose Escalation Studies : Establish no-observed-adverse-effect levels (NOAEL) using longitudinal monitoring .

Data Interpretation : Apply multivariate statistical models (e.g., PCA) to distinguish direct effects from confounding variables .

Q. Basic: What are the best practices for literature reviews on this compound’s metabolic pathways?

Methodological Answer:

- Search Strategy : Use Boolean terms (e.g., "this compound AND (metabolism OR cytochrome P450)") across PubMed, Embase, and Scopus .

- Inclusion Criteria : Prioritize peer-reviewed studies with raw metabolic data (e.g., mass spectra, enzyme kinetics) over review articles .

- Critical Appraisal : Evaluate evidence quality using tools like GRADE, focusing on reproducibility (e.g., sample size, blinding) .

Documentation : Maintain a PRISMA flow diagram to track screened/excluded studies .

Q. Advanced: How can multi-omics approaches resolve gaps in understanding this compound’s epigenetic effects?

Methodological Answer:

- Integrative Analysis : Combine RNA-seq (transcriptome), ChIP-seq (AR binding sites), and methylome data to map regulatory networks .

- Single-Cell Sequencing : Identify cell-type-specific responses in heterogeneous tissues (e.g., prostate) .

- Pathway Enrichment : Use tools like DAVID or Metascape to link epigenetic changes to functional outcomes .

Validation : Cross-reference findings with clinical biobank data (e.g., TCGA) for translational relevance .

Q. Basic: What statistical methods are appropriate for analyzing dose-dependent responses to this compound?

Methodological Answer:

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀ values .

- ANOVA with Post Hoc Tests : Compare means across dose groups (e.g., Tukey’s HSD for pairwise differences) .

- Error Reporting : Include standard deviation/error bars and p-values adjusted for multiple comparisons .

Software : Use GraphPad Prism or R packages (e.g., drc for dose-response curves) .

Q. Advanced: What strategies can reconcile discrepancies between in vitro and in vivo efficacy data for this compound?

Methodological Answer:

- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Simulate in vivo exposure using parameters like bioavailability and half-life .

- Tissue Microdialysis : Measure free compound concentrations in target organs to correlate with in vitro IC₅₀ .

- 3D Cell Cultures : Use organoids or spheroids to mimic in vivo tissue complexity .

Reporting Standards : Adhere to ARRIVE guidelines for preclinical data transparency .

属性

CAS 编号 |

795-83-5 |

|---|---|

分子式 |

C20H30O2 |

分子量 |

302.5 g/mol |

IUPAC 名称 |

(8R,9S,10R,13S,14S,17S)-17-hydroxy-4,10,13-trimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C20H30O2/c1-12-14-5-4-13-15-6-7-18(22)20(15,3)10-8-16(13)19(14,2)11-9-17(12)21/h13,15-16,18,22H,4-11H2,1-3H3/t13-,15-,16-,18-,19-,20-/m0/s1 |

InChI 键 |

RSOKUNXLBOCFIH-INAMJSSCSA-N |

SMILES |

CC1=C2CCC3C4CCC(C4(CCC3C2(CCC1=O)C)C)O |

手性 SMILES |

CC1=C2CC[C@H]3[C@@H]4CC[C@@H]([C@]4(CC[C@@H]3[C@]2(CCC1=O)C)C)O |

规范 SMILES |

CC1=C2CCC3C4CCC(C4(CCC3C2(CCC1=O)C)C)O |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。